AZD8055

Catalog No.
S548349
CAS No.
1009298-09-2
M.F
C25H31N5O4
M. Wt
465.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZD8055

CAS Number

1009298-09-2

Product Name

AZD8055

IUPAC Name

[5-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol

Molecular Formula

C25H31N5O4

Molecular Weight

465.5 g/mol

InChI

InChI=1S/C25H31N5O4/c1-16-14-33-10-8-29(16)24-20-5-6-21(18-4-7-22(32-3)19(12-18)13-31)26-23(20)27-25(28-24)30-9-11-34-15-17(30)2/h4-7,12,16-17,31H,8-11,13-15H2,1-3H3/t16-,17-/m0/s1

InChI Key

KVLFRAWTRWDEDF-IRXDYDNUSA-N

SMILES

CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=C(C=C4)OC)CO)N5CCOCC5C

Solubility

Soluble in DMSO, not in water

Synonyms

(5-(2,4-bis((3S)-3-methylmorpholin-4-yl)pyrido(2,3-d)pyrimidin-7-yl)-2-methoxyphenyl)methanol, AZD8055

Canonical SMILES

CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=C(C=C4)OC)CO)N5CCOCC5C

Isomeric SMILES

C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=C(C=C4)OC)CO)N5CCOC[C@@H]5C

Description

The exact mass of the compound [5-[2,4-Bis((3S)-3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol is 465.2376 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

mTOR Kinase Inhibition

AZD8055 is a potent and selective inhibitor of the mTOR kinase []. mTOR, or mammalian target of rapamycin, is a protein kinase that plays a critical role in cell growth, proliferation, and survival []. AZD8055 acts through an ATP-competitive mechanism, meaning it competes with ATP (adenosine triphosphate) for binding to the mTOR kinase domain, thereby inhibiting its activity []. Studies have shown that AZD8055 has an IC50 (half maximal inhibitory concentration) of 0.8 nM against mTOR kinase activity [].

Inhibition of mTORC1 and mTORC2 Substrates

mTOR exists in two distinct complexes, mTORC1 and mTORC2. AZD8055 has been shown to inhibit the phosphorylation of key substrates downstream of both mTORC1 and mTORC2 signaling pathways []. These substrates include p70S6 kinase and 4E-BP1, which are crucial for protein synthesis and cell growth, regulated by mTORC1 []. Additionally, AZD8055 inhibits the phosphorylation of AKT, a protein involved in cell survival and proliferation, which is a downstream target of mTORC2 [].

Importantly, AZD8055 inhibits the rapamycin-resistant T37/46 phosphorylation sites on 4E-BP1, leading to significant suppression of cap-dependent translation, a key step in protein synthesis [].

Anti-proliferative and Autophagy-Inducing Effects

In vitro studies have demonstrated that AZD8055 potently inhibits the proliferation of cancer cells, including lung cancer cell lines H838 and A549 []. This anti-proliferative effect is likely due to the inhibition of mTOR signaling, which is essential for cell growth and division. Furthermore, AZD8055 has been shown to induce autophagy, a cellular process of self-degradation and recycling of cellular components, in these cancer cell lines [].

AZD8055 is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase, specifically targeting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). It is classified as an ATP-competitive small molecule with an impressive inhibitory capacity, demonstrated by an IC50 value of approximately 0.8 nM against mTOR in various assays . The compound has been primarily researched for its potential in oncology, particularly in treating various cancers, including lymphomas and solid tumors .

Due to the lack of research on this specific compound, its mechanism of action is unknown. However, the presence of the pyrido[2,3-d]pyrimidine core suggests potential for targeting specific enzymes or receptors involved in various biological processes []. Further investigation would be needed to elucidate its mechanism of action.

AZD8055 operates through the inhibition of mTOR signaling pathways, which are crucial for regulating cell growth, survival, and autophagy. Its mechanism involves blocking the phosphorylation of downstream targets such as S6 ribosomal protein and AKT at specific serine residues . This inhibition leads to reduced protein synthesis and cell proliferation in cancer cells.

The chemical formula for AZD8055 is C25H31N5O4, and it features a complex structure that includes a pyrido[2,3-d]pyrimidine core linked to a methoxyphenyl group . The compound's structure allows it to effectively bind to the ATP-binding site of mTOR.

AZD8055 has shown significant biological activity in preclinical studies. It effectively inhibits tumor growth in various xenograft models, achieving up to 85% tumor growth inhibition at higher doses in vivo . The compound has also demonstrated activity against a range of cancer cell lines in vitro, indicating its broad potential applicability in cancer therapy.

In clinical trials, AZD8055 was found to have an acceptable safety profile, with dose-limiting toxicities primarily involving elevated liver enzymes. The maximum tolerated dose was established at 90 mg administered twice daily .

The synthesis of AZD8055 involves several steps that typically include:

  • Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves constructing the central bicyclic structure that is crucial for mTOR inhibition.
  • Addition of Functional Groups: Subsequent reactions introduce the methoxyphenyl group and other substituents that enhance the compound's potency and selectivity.
  • Purification: The final product is purified using standard techniques such as chromatography to ensure high purity suitable for biological testing.

Specific synthetic routes may vary based on research objectives or modifications intended for enhanced efficacy or reduced side effects .

AZD8055 is primarily investigated for its applications in oncology. It has been studied for:

  • Treatment of advanced solid tumors
  • Management of lymphomas
  • Potential use in combination therapies with other anticancer agents

The compound's ability to inhibit both mTORC1 and mTORC2 makes it a valuable candidate for overcoming resistance seen with traditional mTOR inhibitors like rapamycin .

Interaction studies have indicated that AZD8055 may influence various signaling pathways beyond mTOR. Its effects on AKT phosphorylation suggest potential interactions with the phosphoinositide 3-kinase pathway. Additionally, AZD8055 has been evaluated for its pharmacokinetic properties, demonstrating rapid absorption and a predictable pharmacodynamic profile in preclinical models .

AZD8055 can be compared with several other compounds that target similar pathways:

Compound NameMechanism of ActionUnique Features
EverolimusmTORC1 inhibitorUsed in organ transplantation; less effective on mTORC2
TemsirolimusmTORC1 inhibitorApproved for renal cell carcinoma
RapamycinmTORC1 inhibitorKnown for immunosuppressive properties
INK128Dual mTORC1/C2 inhibitorExhibits efficacy against certain resistant tumors

AZD8055 stands out due to its dual inhibition of both mTOR complexes, providing a broader therapeutic potential compared to traditional mTOR inhibitors which primarily target only mTORC1 .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

465.23760449 g/mol

Monoisotopic Mass

465.23760449 g/mol

Heavy Atom Count

34

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

970JJ37FPW

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

1009298-09-2

Wikipedia

Azd-8055

Dates

Modify: 2023-08-15
1: Holt SV, Logie A, Davies BR, Alferez D, Runswick S, Fenton S, Chresta CM, Gu Y, Zhang J, Wu YL, Wilkinson RW, Guichard S, Smith PD. Enhanced apoptosis and tumor growth suppression elicited by combination of MEK and mTOR kinase inhibitors. Cancer Res. 2012 Jan 23. [Epub ahead of print] PubMed PMID: 22271687.
2: Zhang W, Khatibi NH, Yamaguchi-Okada M, Yan J, Chen C, Hu Q, Meng H, Han H, Liu S, Zhou C. Mammalian target of rapamycin (mTOR) inhibition reduces cerebral vasospasm following a subarachnoid hemorrhage injury in canines. Exp Neurol. 2011 Dec 8. [Epub ahead of print] PubMed PMID: 22177999.
3: Willems L, Chapuis N, Puissant A, Maciel TT, Green AS, Jacque N, Vignon C, Park S, Guichard S, Herault O, Fricot A, Hermine O, Moura IC, Auberger P, Ifrah N, Dreyfus F, Bonnet D, Lacombe C, Mayeux P, Bouscary D, Tamburini J. The dual mTORC1 and mTORC2 inhibitor AZD8055 has anti-tumor activity in acute myeloid leukemia. Leukemia. 2011 Dec 6. doi: 10.1038/leu.2011.339. [Epub ahead of print] PubMed PMID: 22143671.
4: Huang S, Yang ZJ, Yu C, Sinicrope FA. Inhibition of mTOR kinase by AZD8055 can antagonize chemotherapy-induced cell death through autophagy induction and down-regulation of p62/sequestosome 1. J Biol Chem. 2011 Nov 18;286(46):40002-12. Epub 2011 Sep 23. PubMed PMID: 21949121; PubMed Central PMCID: PMC3220585.
5: Shao H, Gao C, Tang H, Zhang H, Roberts LR, Hylander BL, Repasky EA, Ma WW, Qiu J, Adjei AA, Dy GK, Yu C. Dual targeting of mTORC1/C2 complexes enhances histone deacetylase inhibitor-mediated anti-tumor efficacy in primary HCC cancer in vitro and in vivo. J Hepatol. 2012 Jan;56(1):176-83. Epub 2011 Aug 9. PubMed PMID: 21835141.
6: Shi H, Kong X, Ribas A, Lo RS. Combinatorial treatments that overcome PDGFRβ-driven resistance of melanoma cells to V600EB-RAF inhibition. Cancer Res. 2011 Aug 1;71(15):5067-74. PubMed PMID: 21803746; PubMed Central PMCID: PMC3149831.
7: Jiang Q, Weiss JM, Back T, Chan T, Ortaldo JR, Guichard S, Wiltrout RH. mTOR kinase inhibitor AZD8055 enhances the immunotherapeutic activity of an agonist CD40 antibody in cancer treatment. Cancer Res. 2011 Jun 15;71(12):4074-84. Epub 2011 May 3. PubMed PMID: 21540234; PubMed Central PMCID: PMC3116937.
8: Marshall G, Howard Z, Dry J, Fenton S, Heathcote D, Gray N, Keen H, Logie A, Holt S, Smith P, Guichard SM. Benefits of mTOR kinase targeting in oncology: pre-clinical evidence with AZD8055. Biochem Soc Trans. 2011 Apr;39(2):456-9. Review. PubMed PMID: 21428919.
9: García-Martínez JM, Wullschleger S, Preston G, Guichard S, Fleming S, Alessi DR, Duce SL. Effect of PI3K- and mTOR-specific inhibitors on spontaneous B-cell follicular lymphomas in PTEN/LKB1-deficient mice. Br J Cancer. 2011 Mar 29;104(7):1116-25. Epub 2011 Mar 15. PubMed PMID: 21407213; PubMed Central PMCID: PMC3068512.
10: Houghton PJ, Gorlick R, Kolb EA, Lock R, Carol H, Morton CL, Keir ST, Reynolds CP, Kang MH, Phelps D, Maris JM, Billups C, Smith MA. Initial testing (stage 1) of the mTOR kinase inhibitor AZD8055 by the pediatric preclinical testing program. Pediatr Blood Cancer. 2012 Feb;58(2):191-9. doi: 10.1002/pbc.22935. Epub 2011 Feb 18. PubMed PMID: 21337679.

Explore Compound Types